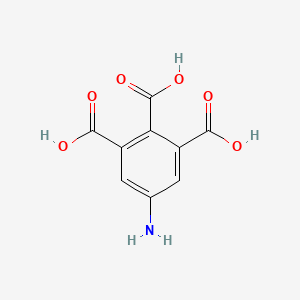

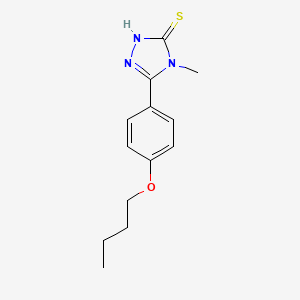

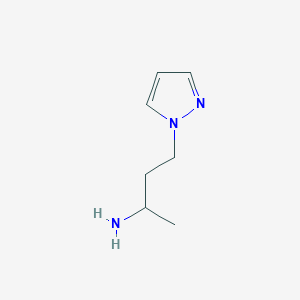

![molecular formula C11H14ClNO B1285253 4-[2-(Chloromethyl)phenyl]morpholine CAS No. 110405-99-7](/img/structure/B1285253.png)

4-[2-(Chloromethyl)phenyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-[2-(Chloromethyl)phenyl]morpholine" is a morpholine derivative, which is a class of organic chemical compounds characterized by the incorporation of a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms. Morpholine derivatives are of significant interest due to their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step reactions, including cyclization, reduction, and acidification processes. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was achieved through a cyclization reaction of 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent, followed by reduction and acidification, yielding a 62.3% product . Similarly, 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone via amination and cyclization in a nonproton polar solvent, with an 82.7% yield . These methods highlight the versatility and efficiency of morpholine derivative synthesis.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of morpholine derivatives. For example, the crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was analyzed, revealing dihedral angles between the benzene rings and the morpholine ring, which are crucial for understanding the compound's three-dimensional conformation . The molecular structure of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was also determined, providing insights into its potential antitumor activity .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, including Michael addition and internal nucleophilic substitution, as demonstrated in the asymmetric synthesis of a bioactive morpholine derivative . The reactivity of these compounds is often influenced by the substituents on the morpholine ring and the presence of other functional groups, which can lead to a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as polarizability, hyperpolarizabilities, and nonlinear optical (NLO) properties, can be explored using computational methods like density functional theory (DFT). For instance, the novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was studied using DFT, revealing its potential as an NLO material . Additionally, the photophysical properties of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine were characterized, showing intense absorption bands and emission properties, which are important for applications in materials science .

properties

IUPAC Name |

4-[2-(chloromethyl)phenyl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13/h1-4H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDMBBZYSCGLKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Chloromethyl)phenyl]morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

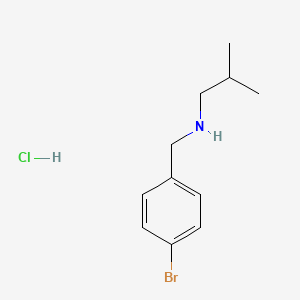

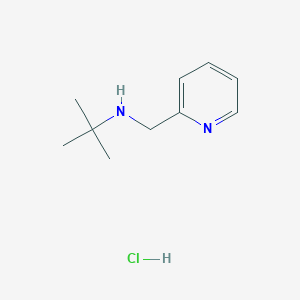

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

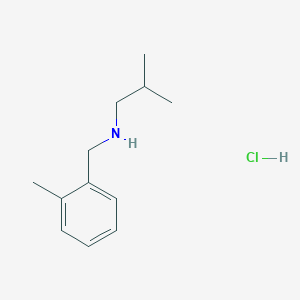

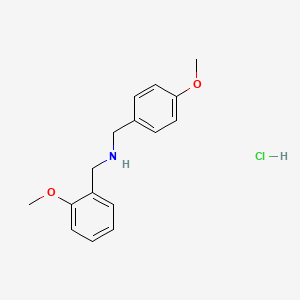

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)

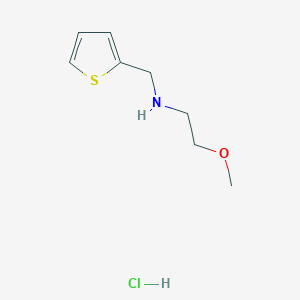

![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)